1-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone
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Description
1-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone is a useful research compound. Its molecular formula is C29H32N4O3 and its molecular weight is 484.6. The purity is usually 95%.
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Biological Activity
The compound 1-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone represents a novel class of benzimidazole derivatives that have garnered attention for their potential biological activities, particularly in anticancer and antiviral applications. This article synthesizes existing research findings on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C26H26N5O3, with a molecular weight of approximately 443.52 g/mol. Its structure features a piperazine ring linked to a benzimidazole moiety and a dimethoxyphenyl group, which are critical for its biological activity.
Research indicates that benzimidazole derivatives, including this compound, exert their biological effects through various mechanisms:
- Inhibition of Enzymes : The compound has been shown to inhibit key enzymes such as topoisomerases and kinases, which are essential for DNA replication and cell division. This inhibition can lead to apoptosis in cancer cells by activating caspases and disrupting mitochondrial function .
- Cellular Effects : It influences cellular signaling pathways and gene expression. For instance, studies have demonstrated its capacity to induce apoptosis in cancer cell lines by interfering with mitochondrial membrane potential and activating apoptotic pathways .
- Antiviral Activity : Some derivatives have displayed antiviral properties, particularly against HIV-1 integrase, suggesting a potential role in the treatment of viral infections .
Anticancer Activity
The anticancer potential of this compound has been evaluated through various assays:
- Cell Line Studies : In vitro studies have shown that the compound exhibits significant cytotoxicity against multiple cancer cell lines, including A549 (lung cancer) and Jurkat (T-cell leukemia) with IC50 values in the low micromolar range (0.47 μM to 0.70 μM) .
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
A549 | 0.54 | Topoisomerase II inhibition |
Jurkat | <0.5 | Induction of apoptosis |
Antiviral Activity
In addition to its anticancer properties, the compound has shown promising results in antiviral assays:
- HIV-1 Integrase Inhibition : Studies indicate that certain analogs exhibit strong inhibitory effects on HIV-1 integrase, making them potential candidates for further development as antiviral agents .
Case Studies
Several studies have highlighted the effectiveness of this compound:
- Study on Antitumor Activity : A series of benzimidazole derivatives were synthesized and evaluated for their anticancer activity against a panel of 60 human cancer cell lines. The best-performing compounds exhibited not only high cytotoxicity but also significant binding affinity to DNA, indicating their potential as chemotherapeutic agents .
- Evaluation Against Viral Targets : Research focusing on the antiviral properties demonstrated that specific derivatives could inhibit the replication of HIV-1 by targeting the integrase enzyme, showcasing their dual functionality as both anticancer and antiviral agents .
Properties
IUPAC Name |
1-[4-[(1-benzylbenzimidazol-2-yl)methyl]piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N4O3/c1-35-26-13-12-23(18-27(26)36-2)19-29(34)32-16-14-31(15-17-32)21-28-30-24-10-6-7-11-25(24)33(28)20-22-8-4-3-5-9-22/h3-13,18H,14-17,19-21H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLUXUQKOVESGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3CC5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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